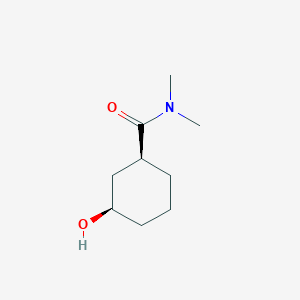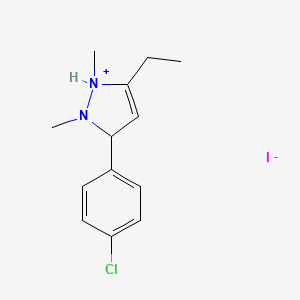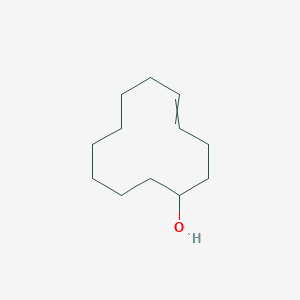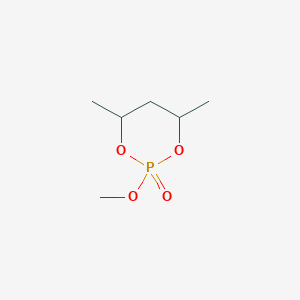![molecular formula C20H26O2 B14584838 2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] CAS No. 61550-99-0](/img/structure/B14584838.png)
2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is an organic compound characterized by its unique structure, which includes two phenol groups connected by an ethane bridge, each substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] typically involves the reaction of 4-isopropylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dichloride, resulting in the formation of the desired bisphenol compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is primarily related to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): 2,2’-Bis(4-hydroxyphenyl)propane.
Bisphenol F (BPF): 4,4’-Methylenediphenol.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to other bisphenols, this compound may offer distinct advantages in specific applications, such as enhanced thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
61550-99-0 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[1-(2-hydroxy-5-propan-2-ylphenyl)ethyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-12(2)15-6-8-19(21)17(10-15)14(5)18-11-16(13(3)4)7-9-20(18)22/h6-14,21-22H,1-5H3 |
InChI-Schlüssel |
KYEPDZSYJWYHKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C2=C(C=CC(=C2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)



![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)

![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)

![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)

